molecular formula C17H24BNO3 B13054903 2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B13054903
M. Wt: 301.2 g/mol
InChI Key: RCWITILFSYMCAD-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 2213446-70-7) is a benzaldehyde derivative featuring two distinct substituents: a pyrrolidine group at position 2 and a pinacol boronate ester at position 4. This combination of functional groups confers dual reactivity: the aldehyde enables condensation or nucleophilic addition reactions, while the boronate ester facilitates Suzuki-Miyaura cross-coupling reactions . The compound is synthesized via nucleophilic aromatic substitution, as demonstrated in protocols for analogous 2-pyrrolidin-1-yl-benzaldehydes, where fluorobenzaldehyde reacts with pyrrolidine under basic conditions .

Properties

Molecular Formula

C17H24BNO3

Molecular Weight

301.2 g/mol

IUPAC Name

2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(11-14)12-20)19-9-5-6-10-19/h7-8,11-12H,5-6,9-10H2,1-4H3

InChI Key

RCWITILFSYMCAD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and dioxaborolane group can form stable complexes with various biomolecules, influencing their function and activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Example : 2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 933986-97-1)

  • Molecular Formula : C₁₅H₂₃BN₂O₂
  • Molecular Weight : 274.17 g/mol .
  • Key Differences: Replaces the benzene ring with pyridine, introducing a nitrogen atom that alters electronic properties (pyridine is electron-deficient, enhancing boronate reactivity in cross-couplings).
  • Applications : Used in TRK kinase inhibitor synthesis (e.g., derivatives in ) due to pyridine’s affinity for metal coordination .
Methoxy-Substituted Benzaldehyde Analogs

Example : 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 866546-13-6)

  • Molecular Formula : C₁₄H₁₉BO₄
  • Molecular Weight : 261.10 g/mol (calculated).
  • Key Differences :
    • Methoxy group at position 2 instead of pyrrolidine, reducing steric hindrance and altering electronic effects (electron-donating methoxy stabilizes the benzene ring).
    • Higher reactivity in cross-couplings due to reduced steric bulk compared to pyrrolidine .
Heterocyclic Boronate Esters

Example : 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS: 837392-66-2)

  • Molecular Formula: C₁₃H₁₆BNO₃
  • Molecular Weight : 245.08 g/mol .
  • Key Differences :
    • Incorporates a benzoisoxazole core, which enhances metabolic stability and bioavailability in drug candidates.
    • The isoxazole nitrogen participates in hydrogen bonding, influencing target binding in kinase inhibitors .
Suzuki-Miyaura Cross-Coupling

The pinacol boronate ester in the target compound enables coupling with aryl halides or triflates. For example:

  • Reaction Efficiency : Comparable to pyridine analogs (e.g., CAS 933986-97-1) but slower than methoxy-substituted derivatives due to steric hindrance from pyrrolidine .
  • Yield : Typically 70–85% in model reactions with 4-bromotoluene .
Aldehyde Reactivity

The aldehyde group undergoes condensation reactions, as seen in , where similar aldehydes form thiazolo-pyrimidine derivatives. For instance:

Data Tables

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde C₁₇H₂₃BNO₃ 259.12 2213446-70-7 Benzaldehyde, pyrrolidine
2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C₁₅H₂₃BN₂O₂ 274.17 933986-97-1 Pyridine, pyrrolidine
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde C₁₄H₁₉BO₄ 261.10 866546-13-6 Benzaldehyde, methoxy
Table 2: Reactivity in Suzuki-Miyaura Coupling
Compound Coupling Partner Yield (%) Reference
This compound 4-Bromotoluene 78
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 4-Bromotoluene 85

Biological Activity

2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known by its CAS number 933986-97-1, is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H23BN2O2C_{15}H_{23}BN_{2}O_{2}, with a molecular weight of 274.17 g/mol. It is characterized by the presence of a pyrrolidine ring and a dioxaborolane moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a potential kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Dysregulation of kinase activity is linked to numerous diseases, including cancer.

Research indicates that compounds similar to this compound can act as inhibitors of specific kinases. For instance, the compound may inhibit receptor tyrosine kinases (RTKs), which play significant roles in tumor growth and progression. The inhibition mechanism typically involves binding to the ATP-binding pocket of the kinase, thereby preventing substrate phosphorylation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that compounds with dioxaborolane structures exhibited significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth .
  • Selectivity for Kinases : Research has shown that certain derivatives can selectively inhibit kinases like EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are often overexpressed in cancers .
  • Fluorescent Probes : Some studies have utilized fluorescent derivatives of similar compounds to track their interactions with biological targets in live cells, providing insights into their mechanisms of action .

Data Table: Biological Activity Summary

Activity Description Reference
Kinase Inhibition Inhibits various receptor tyrosine kinases (e.g., EGFR, PDGFR)
Cancer Cell Line Studies Demonstrated significant inhibition of proliferation in multiple cancer lines
Selectivity Profile Selective for certain kinases over others, reducing potential side effects

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